5-(2-Chloro-4-fluorophenoxy)pentanenitrile
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Overview
Description
5-(2-Chloro-4-fluorophenoxy)pentanenitrile: is an organic compound with the molecular formula C11H11ClFNO It is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-4-fluorophenoxy)pentanenitrile typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 2-chloro-4-fluorophenol, undergoes a nucleophilic substitution reaction with 5-bromopentanenitrile in the presence of a base such as potassium carbonate. This reaction forms the desired product, this compound.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(2-Chloro-4-fluorophenoxy)pentanenitrile can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in various substitution reactions, including halogen exchange or nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are employed in substitution reactions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-(2-Chloro-4-fluorophenoxy)pentanenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Drug Development: It serves as a building block in the development of new therapeutic agents targeting specific diseases.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-fluorophenoxy)pentanenitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenoxy ring enhance its binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- 2-Chloro-5-fluoroaniline
- 2-Chloro-4-fluorophenol
- 5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile
Comparison:
- Unique Properties: 5-(2-Chloro-4-fluorophenoxy)pentanenitrile is unique due to the specific positioning of the chloro and fluoro substituents on the phenoxy ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
- Applications: While similar compounds may share some applications, this compound is particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry due to its unique reactivity profile.
Properties
IUPAC Name |
5-(2-chloro-4-fluorophenoxy)pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c12-10-8-9(13)4-5-11(10)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDADZMHKDICUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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